3-Bromo-5-methylpyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromo-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6BrN3O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11) |
InChI Key |
PDAROFLSDQDKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Methylpyrazine 2 Carboxamide and Its Analogues
Established Synthetic Pathways for Pyrazine-2-carboxamides
The synthesis of pyrazine-2-carboxamides is a multi-step process that begins with the formation of a substituted pyrazine (B50134) carboxylic acid, which subsequently undergoes an amidation reaction.
Synthesis of Pyrazine Carboxylic Acid Precursors and Intermediates
Another patented industrial method describes the synthesis starting from methylglyoxal (B44143) and o-phenylenediamine. google.com The process involves a cyclization reaction, followed by oxidation, acidification, and decarboxylation to yield the final 5-methylpyrazine-2-carboxylic acid product. google.com This precursor is a valuable intermediate for various pharmaceuticals. google.comguidechem.com The synthesis of other substituted pyrazine-2-carboxylic acids, such as 6-chloropyrazine-2-carboxylic acid and 5-tert-butylpyrazine-2-carboxylic acid, serves as a basis for a wide range of pyrazine carboxamide analogues. nih.govmdpi.com
Amidation Reactions for Carboxamide Formation
Once the pyrazine carboxylic acid precursor is obtained, the next critical step is the formation of the carboxamide bond. Several amidation methodologies are employed for this transformation.
A widely used and effective method involves a two-step process. First, the pyrazine-2-carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is then condensed with an appropriate amine (in the case of the parent compound, ammonia) to form the desired pyrazine-2-carboxamide. nih.govmdpi.comresearchgate.net This acid chloride-based condensation is a staple for producing a variety of N-substituted pyrazine carboxamides by using different primary or secondary amines. nih.govnih.govphcog.com
Alternatively, direct amidation methods utilizing coupling reagents have become prevalent as they often proceed under milder conditions. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common coupling agents used in the synthesis of pyrazine carboxamides and related heterocyclic amides include:
DCC/DMAP: N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a classic combination for promoting amidation. mdpi.com
EDC/DMAP: A more water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often used in a similar fashion. guidechem.com
Boric Acid: Boric acid has been identified as an efficient, environmentally friendly, and inexpensive catalyst for the direct amidation of carboxylic acids and amines, preserving the integrity of stereogenic centers if present. orgsyn.org
The choice of method depends on the specific substrates, desired scale, and tolerance of functional groups within the molecule.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by amine | Highly reactive intermediate; widely applicable. | nih.gov, researchgate.net |
| Carbodiimide Coupling | DCC or EDC, often with DMAP or HOBt | Milder conditions; good for sensitive substrates. | guidechem.com, mdpi.com |
| Catalytic Direct Amidation | Boric Acid (B(OH)₃) | Green, inexpensive catalyst; avoids stoichiometric activators. | orgsyn.org |
Specific Synthetic Approaches to 3-Bromo-5-methylpyrazine-2-carboxamide
The synthesis of the title compound, this compound, requires the strategic introduction of a bromine atom at the C-3 position of the pyrazine ring in addition to the carboxamide group at C-2 and the methyl group at C-5. A direct synthesis of this specific molecule can be achieved through the preparation of the key intermediate, 3-bromo-5-methylpyrazine-2-carboxylic acid.
A patented process outlines a viable route to this crucial intermediate. google.com The synthesis begins with the reaction of methylglyoxal and 2-amino malonamide (B141969) in an alkaline solution to generate 3-hydroxy-5-methylpyrazine-2-carboxamide. This intermediate is then hydrolyzed to give 3-hydroxy-5-methylpyrazine-2-carboxylic acid. The critical bromination step is accomplished by treating the 3-hydroxy intermediate with a halogenating agent, such as dibromosulfoxide, which replaces the hydroxyl group with a bromine atom to yield 3-bromo-5-methylpyrazine-2-carboxylic acid. google.com
Once this brominated carboxylic acid is in hand, it can be converted to the final target compound, this compound, using one of the standard amidation methods described in section 2.1.2, such as conversion to the acid chloride followed by reaction with ammonia.
Regioselective Bromination and Alkylation Strategies on Pyrazine Ring Systems
The functionalization of the pyrazine ring is governed by its electron-deficient nature, which deactivates it towards classical electrophilic aromatic substitution. Therefore, regioselective strategies often rely on the presence of activating groups or directed reactions.
Regioselective Bromination: Direct bromination of an unsubstituted pyrazine ring is difficult. However, the presence of an electron-donating group, such as an amino group, can activate the ring and direct the substitution. For instance, 2-amino-5-methylpyrazine undergoes regioselective bromination with bromine in dichloromethane (B109758) and pyridine (B92270), yielding 2-amino-3-bromo-5-methylpyrazine (B112963) in high yield. chemicalbook.com The amino group strongly activates the ring, directing the electrophilic bromine to the adjacent C-3 position. This principle of using activating groups is a key strategy for achieving regioselectivity in pyrazine systems. imist.ma Other methods for achieving regioselective bromination on related heterocyclic systems involve specialized reagents like N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB), which can offer high selectivity under mild conditions. nih.govnih.govmdpi.com The conversion of a 3-hydroxy group to a 3-bromo group, as described in the synthesis of the precursor, is another powerful regioselective transformation that avoids direct electrophilic attack on the deactivated ring. google.com
Regioselective Alkylation: Similar to bromination, the direct alkylation of pyrazines requires specific strategies due to the ring's electron-deficient character. Radical-based methods, such as the Minisci reaction, are well-suited for functionalizing such heterocycles. For the related pyridine system, a longstanding challenge has been controlling the regioselectivity of alkylation. A modern approach involves the use of a removable blocking group, derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.orgacs.org This blocking group strategy could potentially be adapted for pyrazine systems to control the position of alkylation.
More recent developments in the alkylation of pyridines, which may be applicable to pyrazines, utilize organometallic reagents. A transition-metal-free, regiodivergent alkylation has been demonstrated where the choice of alkyllithium activator dictates the site of functionalization. By switching between methyllithium (B1224462) and sec-butyllithium, an alkyl group can be selectively installed at either the C-4 or C-2 position, respectively, a phenomenon attributed to the different aggregation states of the alkyllithium reagents. acs.org
Derivatization and Analogue Synthesis via Functional Group Transformations
The pyrazine carboxamide scaffold can be further modified to generate a library of analogues. One common transformation is the formation of hydrazones.
Hydrazone Formation from Pyrazine Carboxamides
Hydrazones are typically synthesized through the condensation reaction of a hydrazide (R-CO-NHNH₂) with an aldehyde or a ketone. nih.gov While a pyrazine carboxamide does not directly react to form a hydrazone, it serves as a readily available starting material to generate the necessary pyrazine carbohydrazide (B1668358) intermediate.
The synthetic pathway involves a few key steps. First, the pyrazine-2-carboxamide is hydrolyzed, typically under alkaline conditions, back to the corresponding pyrazine-2-carboxylic acid. The acid is then esterified, for example, by refluxing in ethanol (B145695) with a catalytic amount of sulfuric acid to produce an ethyl pyrazinoate. This ester can then be treated with hydrazine (B178648) hydrate, which displaces the ethoxy group to form the desired pyrazine-2-carbohydrazide. jyoungpharm.in
Coupling Reactions (e.g., Suzuki Cross-Coupling) for Arylated Analogues
The Suzuki cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. For analogues of this compound, this palladium-catalyzed reaction facilitates the introduction of various aryl and heteroaryl substituents at the 3-position by coupling the bromo-pyrazine core with a suitable organoboron reagent, typically an arylboronic acid or its ester. mdpi.comnih.govsemanticscholar.org
The general reaction scheme involves the treatment of the bromo-pyrazine derivative with an arylboronic acid in the presence of a palladium catalyst, a base, and an appropriate solvent system. semanticscholar.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. nih.gov Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst for such transformations. mdpi.comnih.gov The reaction is typically heated to ensure completion, often in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.comsemanticscholar.org
Moderate to good yields of the arylated products are generally obtained, demonstrating the robustness of this method for creating a library of arylated pyrazine carboxamide analogues. mdpi.comsemanticscholar.org
Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromo-Pyrazine Analogues
| Reactant | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water | 90 | 60–85 mdpi.com |
This table is generated based on data from analogous structures as reported in the cited literature.
Aminodehalogenation Reactions for Substituted Amino Pyrazine Carboxamides
Aminodehalogenation is a key synthetic transformation for replacing a halogen atom on an aromatic ring with an amino group. In the context of this compound analogues, this reaction allows for the introduction of a wide variety of substituted amino groups at the 3-position, leading to the formation of 3-aminopyrazine-2-carboxamide (B1665363) derivatives. This nucleophilic aromatic substitution is a fundamental method for creating compounds with diverse biological activities.
The reaction typically involves treating the bromo-pyrazine starting material with a primary or secondary amine. The process can be facilitated by heat, and in some cases, microwave irradiation is used to accelerate the reaction and improve yields. phcog.com The choice of solvent and the potential addition of a base are important parameters. For instance, the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) has been successfully performed in methanol (B129727) with pyridine as a base under microwave conditions. phcog.com This method is applicable to the bromo-analogue due to the similar reactivity of halogens on the pyrazine ring. The synthesis of various N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has been achieved from their 3-chloro precursors, highlighting the utility of this reaction. researchgate.net
Table 2: Conditions for Aminodehalogenation of Halogenated Pyrazine Carboxamide Analogues
| Reactant | Amine | Solvent | Base | Conditions | Product Type |
|---|---|---|---|---|---|
| 3-chloropyrazine-2-carboxamide | 3-Trifluoromethylbenzylamine | Methanol | Pyridine | Microwave, 140°C, 30 min | 3-(benzylamino)pyrazine-2-carboxamide phcog.com |
This table illustrates reaction conditions based on chloro-analogues, which are applicable to bromo-derivatives.
Synthesis of N-Alkyl/Aryl Substituted Pyrazine Carboxamides
Modification of the carboxamide moiety provides another avenue for creating analogues of this compound. The synthesis of N-alkyl or N-aryl substituted derivatives is most commonly achieved through the condensation of an activated pyrazine-2-carboxylic acid with a desired primary or secondary amine. mdpi.comnih.gov
A standard procedure involves converting the pyrazine-2-carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) in an inert solvent like toluene. nih.gov The resulting crude acyl chloride is then reacted with the appropriate alkyl or aryl amine in the presence of a base, such as pyridine, to yield the corresponding N-substituted pyrazine-2-carboxamide. nih.gov
Alternatively, direct coupling methods using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) can be employed to form the amide bond between the carboxylic acid and the amine without isolating the acid chloride intermediate. mdpi.com Another approach involves using coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) to facilitate the condensation, which can be performed under microwave irradiation to enhance reaction rates. asianpubs.org
These methods allow for the introduction of a wide array of substituents on the carboxamide nitrogen, enabling fine-tuning of the molecule's physicochemical properties.
Table 3: Methods for the Synthesis of N-Substituted Pyrazine Carboxamides
| Starting Material | Reagent(s) | Amine | Method |
|---|---|---|---|
| Substituted pyrazine-2-carboxylic acid | 1. SOCl₂, Toluene2. Pyridine | Substituted anilines | Acid Chloride Formation followed by Aminolysis nih.gov |
| Pyrazine-2-carboxylic acid | DCC, DMAP | 4-Bromo-3-methyl aniline | Direct Amide Coupling mdpi.com |
This table summarizes common methods for N-substitution based on pyrazine carboxylic acid analogues.
Structural Characterization and Spectroscopic Analysis in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of pyrazine (B50134) derivatives by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. For a related compound, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, the pyrazine ring protons show distinct signals in the ¹H NMR spectrum, typically appearing as doublets or multiplets in the downfield region (δ 8.5-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atoms and the carboxamide group. nih.gov The methyl group protons on the pyrazine ring would be expected to appear as a singlet further upfield.
In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring resonate at characteristic chemical shifts, and the presence of the bromine atom and carboxamide group further influences these values. nih.gov The carbonyl carbon of the amide group typically appears significantly downfield (around 160 ppm). nih.gov The precise chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the substituent positions on the pyrazine ring, confirming the 3-bromo, 5-methyl, and 2-carboxamide (B11827560) arrangement. The structures of newly synthesized pyrimidinyl-piperazine carboxamide derivatives have been confirmed by their ¹H NMR, ¹³C NMR, and HRMS spectra. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Pyrazine Ring Moieties Note: This table presents generalized expected values for pyrazine carboxamide derivatives based on available literature. Actual values for 3-Bromo-5-methylpyrazine-2-carboxamide may vary.
| Atom | NMR Type | Expected Chemical Shift (ppm) | Description |
| Pyrazine Ring Proton | ¹H NMR | 8.5 - 9.5 | Downfield region due to deshielding by ring nitrogens and substituents. |
| Methyl Protons (-CH₃) | ¹H NMR | ~2.4 | Upfield singlet, characteristic of a methyl group on an aromatic ring. |
| Amide Proton (-NH₂) | ¹H NMR | Variable | Broad singlet, position is dependent on solvent and concentration. |
| Pyrazine Ring Carbons | ¹³C NMR | 140 - 150 | Resonances for carbons within the pyrazine ring. |
| Carbonyl Carbon (-C=O) | ¹³C NMR | ~160 | Characteristic downfield shift for an amide carbonyl carbon. |
Utilization of Mass Spectrometry (MS) for Molecular Elucidation
Mass spectrometry (MS) is a critical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain the exact mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass to confirm the molecular formula (C₆H₆BrN₃O). The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity appear, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The target pyrazine analogs' structures are often confirmed by NMR and mass spectrometry. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups.
Key expected IR absorption bands include:
N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.
C=O stretching: A strong absorption band around 1680-1650 cm⁻¹, characteristic of the amide I band (carbonyl stretch).
N-H bending: An absorption band around 1600 cm⁻¹, known as the amide II band.
C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹, indicating the presence of a carbon-bromine bond.
Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹.
These distinct absorption frequencies provide corroborating evidence for the carboxamide functional group and the bromo-substituent on the pyrazine core.
X-ray Crystallographic Studies of Pyrazine Carboxamide Structures
While the specific crystal structure of this compound is not detailed in the provided sources, extensive X-ray crystallographic studies on closely related pyrazine carboxamide structures, such as 5-Methylpyrazine-2-carboxamide, provide significant insight into the expected molecular geometry and intermolecular interactions. researchgate.net
X-ray diffraction studies on pyrazine carboxamide derivatives reveal that the molecules are generally nearly planar. researchgate.netresearchgate.net For example, in the crystal structure of 5-Methylpyrazine-2-carboxamide, the pyrazine ring and the carboxamide group are almost coplanar, with a very small dihedral angle of 2.14 (11)° between the pyrazine ring's mean plane and the carboxamide group's plane. researchgate.net This planarity is attributed to the conjugation between the aromatic ring and the amide group. researchgate.net It is hypothesized that the planarity of such molecules is a significant prerequisite for certain biological activities. nih.gov
Table 2: Crystallographic Data for the Related Compound 5-Methylpyrazine-2-carboxamide researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7592 (9) |
| b (Å) | 6.7317 (13) |
| c (Å) | 25.290 (5) |
| β (°) | 93.106 (14) |
| Volume (ų) | 639.0 (2) |
| Z | 4 |
| Dihedral Angle (Pyrazine Ring to Carboxamide) | 2.14 (11)° |
In addition to strong hydrogen bonds, weaker intermolecular interactions such as π–π stacking are also significant in the crystal structures of pyrazine derivatives. nih.gov The planar pyrazine rings can stack upon one another, contributing to the stability of the crystal lattice. In the crystal structure of 5-Methylpyrazine-2-carboxamide, the hydrogen-bonded ribbons are linked by offset π–π interactions between the pyrazine rings of adjacent molecules. researchgate.net The intercentroid distance for these interactions is reported to be 3.759 (1) Å. researchgate.net Such interactions are a common feature in aromatic and heteroaromatic systems and are crucial for understanding the supramolecular assembly of these compounds in the solid state. researchgate.net
Structure Activity Relationship Sar and Molecular Design Principles
Impact of Substituent Position and Nature on Biological Activity
The position and chemical nature of substituents on both the pyrazine (B50134) ring and the carboxamide's N-aryl group significantly influence the biological activity of this class of compounds. Research on various pyrazine carboxamide analogues has demonstrated that specific substitutions can enhance potency against a range of targets, including mycobacteria and various enzymes.
The core structure, consisting of the pyrazine heterocycle and an amide group, is considered essential for binding to target sites. mdpi.com Modifications at different positions of the pyrazine ring have been shown to modulate activity. For instance, the introduction of groups like chlorine or tert-butyl has been explored to enhance antimycobacterial and antifungal properties. mdpi.com Studies on related compounds, such as N-phenylpyrazine-2-carboxamides, have shown that halogen and methyl substitutions on the phenyl ring can lead to significant antitubercular activity. rsc.org For example, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated four times higher activity than the standard drug pyrazinamide (B1679903) in one study. rsc.org
In a series of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, it was found that incorporating a 2-substituted benzamide (B126) at the 3-position of the pyrazine ring resulted in high levels of enzyme inhibition against mycobacterial methionine aminopeptidase (B13392206) 1. nih.gov This highlights the importance of the substituent at the C3 position, adjacent to the carboxamide, for specific enzyme interactions. The nature of the substituent is also crucial; in one study on antibacterial pyrazine carboxamides, ester and carbonyl groups on the aryl ring were found to enhance activity more effectively than fluorine or chlorine groups, likely by forming additional hydrogen bonds. mdpi.com
The table below summarizes the impact of various substituents on the biological activity of pyrazine carboxamide analogues based on findings from multiple studies.
| Compound Series | Substituent Modification | Position of Modification | Observed Impact on Activity | Reference |
| N-phenylpyrazine-2-carboxamides | Bromo and Methyl groups | Phenyl ring attached to carboxamide | Enhanced antimycobacterial activity | rsc.org |
| Substituted pyrazine-2-carboxamides | Chlorine and tert-butyl groups | Pyrazine ring | Increased antituberculotic and/or antifungal activity | mdpi.com |
| N-(thiazol-2-yl)pyrazine-2-carboxamides | 2-substituted benzamide | 3-position of pyrazine ring | High inhibition of mycobacterial enzyme MtMetAP1 | nih.gov |
| N-(aryl)pyrazine-2-carboxamides | Ester and Carbonyl groups | Aryl ring attached to carboxamide | Increased antibacterial activity | mdpi.com |
Role of Lipophilicity in Modulating Biological Response
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.com For pyrazine carboxamide derivatives, lipophilicity plays a dual role in modulating biological response.
In several series of these compounds, a linear relationship has been observed where an increase in lipophilicity corresponds to an increase in biological activity. mdpi.com This trend is often attributed to improved cell membrane penetration, allowing the compound to reach its intracellular target more effectively. For instance, within a series of N-(thiazol-2-yl)pyrazine-2-carboxamides, activity showed a linear increase with rising lipophilicity. mdpi.com
However, this relationship is not infinite. Studies have shown that there is an optimal range for lipophilicity, beyond which activity can significantly decrease. mdpi.com For example, in two series of anilides, compounds with high log P values (e.g., 4.63 and 5.28) exhibited a notable drop in activity. mdpi.com This decrease may be due to poor aqueous solubility, increased metabolic breakdown, or non-specific binding to hydrophobic pockets in proteins other than the intended target. The presence of two bromine atoms in one series was suggested to increase lipophilicity to a point where it negatively impacted the biological activity. mdpi.com
The table below illustrates the relationship between lipophilicity (log P) and antimycobacterial activity for a selection of pyrazine carboxamide derivatives.
| Compound | Key Structural Features | Calculated log P | Antimycobacterial Activity (% Inhibition) | Reference |
| Compound 16 | 3,5-Dibromo-4-hydroxyphenyl derivative | 5.28 | 54-72% | mdpi.com |
| Compound 17 | 3,5-Dibromo-4-hydroxyphenyl derivative | Not specified | 54-72% | mdpi.com |
| Compound 18 | 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl) | 6.00 | 72% | mdpi.com |
| Compound 15 | Lipophilic anilide derivative | 4.63 | Decreased activity observed | mdpi.com |
Design of Analogues with Enhanced Potency and Selectivity
The rational design of analogues based on the pyrazine carboxamide scaffold has led to the development of compounds with significantly enhanced potency and selectivity for specific biological targets. This process often involves structure-based drug design, where knowledge of the target's three-dimensional structure is used to optimize inhibitor binding.
One successful example involved the optimization of pyrazine carboxamide inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a target in immuno-oncology. figshare.com Through structure-based design, analogues were modified to achieve high selectivity, resulting in a compound (AZ3246) that potently induces IL-2 secretion in T cells without inhibiting other kinases involved in T cell activation. figshare.com
Another approach focuses on overcoming drug resistance. Researchers systematically modified a pyrrolopyrazine carboxamide core to develop potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). nih.gov By exploring different linkers and identifying an effective covalent warhead (aniline α-fluoroacrylamide), they created an analogue that could potently inhibit FGFR2/3 even in the presence of common resistance-conferring mutations, while sparing other related kinases like FGFR1/4. nih.gov
Similarly, the design of 3-amino-pyrazine-2-carboxamide derivatives led to the identification of a potent pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. nih.gov This demonstrates how targeted modifications to the pyrazine core can yield compounds with desired activity profiles, whether they be highly selective for one target or potent against a family of related targets.
Pharmacophore Mapping and Identification of Key Structural Features
Pharmacophore mapping involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the pyrazine carboxamide class, molecular docking and SAR studies have elucidated key structural features required for target interaction.
The fundamental pharmacophore for many pyrazine carboxamide derivatives consists of the pyrazine heterocycle itself and the adjacent carboxamide linker. mdpi.com Docking studies have repeatedly shown that these two components are directly involved in binding to the active site of target proteins, often through hydrogen bonding and other electrostatic interactions. mdpi.comnih.gov
For instance, in the development of antibacterial agents, the pyrazine ring and amide group were identified as the primary binding motifs, while the attached aryl group was associated more with cell proliferation. mdpi.com In the design of FGFR inhibitors, molecular docking was used to understand the binding modes of potent analogues within the FGFR2 active site, confirming the critical role of the core structure and guiding further modifications. nih.gov These computational studies help to build a pharmacophore model that can be used to design new molecules with a higher probability of being active, thereby streamlining the drug discovery process.
Computational Chemistry and Cheminformatics in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand how a ligand, such as a derivative of pyrazine-2-carboxamide, interacts with the active site of a protein target.
Research on pyrazine (B50134) carboxamide derivatives has utilized molecular docking to elucidate their binding modes with specific biological targets. For instance, in studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives, docking simulations were performed against human alkaline phosphatase (PDB ID: 1EW2). These simulations aimed to understand the interactions driving the observed inhibitory activity. One of the most potent compounds in a studied series demonstrated a high binding energy (ΔG = −7.5648 kCal/mole), indicating a strong and stable interaction with the enzyme's active site. mdpi.com
The key interactions observed in these docking studies often involve a combination of hydrogen bonds and hydrophobic interactions with critical amino acid residues. For example, interactions with residues such as Asp42, Gly313, His317, and Glu321 have been identified as crucial for the binding of pyrazine carboxamide derivatives to alkaline phosphatase. mdpi.com Similarly, docking studies on other pyrazine derivatives have been conducted to investigate their inhibitory potential against enzymes like GlcN-6-P synthase, which is essential for bacterial cell wall synthesis. researchgate.net Such studies help in predicting the antibacterial mechanism of these compounds. researchgate.net
Table 1: Example of Molecular Docking Results for a Pyrazine Carboxamide Derivative
| Parameter | Value | Target Protein | Reference |
|---|---|---|---|
| Binding Energy (ΔG) | -7.5648 kCal/mole | Alkaline Phosphatase | mdpi.com |
| Interacting Residues | Asp42, Gly313, Glu321 | Alkaline Phosphatase | mdpi.com |
| Hydrophobic Interactions | His317, Asp316 | Alkaline Phosphatase | mdpi.com |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformation, and reactivity of molecules. researchgate.net These methods are used to calculate various molecular properties and reactivity descriptors that help in understanding the behavior of compounds like "3-Bromo-5-methylpyrazine-2-carboxamide".
DFT calculations allow for the optimization of the molecular geometry to find the most stable conformation. From this, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
In studies of related pyrazine derivatives, DFT has been employed to calculate a range of quantum chemical parameters, including:
HOMO-LUMO Energy Gap (ΔE): Indicates chemical stability.
Ionization Potential (I): Related to the energy of the HOMO.
Electron Affinity (A): Related to the energy of the LUMO.
Global Hardness (η) and Softness (σ): Measures of chemical reactivity.
Electrophilicity Index (ω): Describes the ability of a molecule to accept electrons. nih.gov
These computational analyses provide a deeper understanding of the molecule's intrinsic properties, which can be correlated with its biological activity. researchgate.net
Table 2: Quantum Chemical Parameters Calculated via DFT for Pyrazine Analogs
| Parameter | Description | Typical Application | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability | nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability | nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | Reactivity descriptor | nih.gov |
| Electrophilicity (ω) | Measure of electrophilic nature | Reactivity descriptor | nih.gov |
In Silico Evaluation of Drug-Likeness and Pharmacokinetics (e.g., Lipinski's Rules, PAINS filtering)
Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their potential as orally bioavailable drugs. This evaluation often involves assessing physicochemical properties and filtering for undesirable structural features.
Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict if a compound is likely to have good oral absorption and permeation. wikipedia.orgtaylorandfrancis.comunits.it The rule states that an orally active drug generally has no more than one violation of the following criteria:
No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org
A molecular mass less than 500 daltons. wikipedia.org
An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org
For "this compound", these parameters can be calculated to predict its drug-likeness. Studies on related pyrazine carboxamide derivatives have shown that they often comply with Lipinski's rules, indicating a good potential for oral bioavailability. mdpi.com
PAINS (Pan-Assay Interference Compounds) filtering is another crucial in silico step. PAINS are chemical compounds that often give false positive results in high-throughput screening assays. Computational filters are used to identify and flag molecules containing these promiscuous substructures, helping to avoid wasted effort on compounds that are unlikely to be viable drug candidates.
Table 3: Lipinski's Rule of Five Parameters
| Property | Guideline |
|---|---|
| Molecular Weight | < 500 Da |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
| Log P (Octanol-Water Partition Coefficient) | ≤ 5 |
Correlation of Electronic Properties with Reactivity and Biological Activity
A key goal of computational chemistry in drug discovery is to establish a Structure-Activity Relationship (SAR), which links a molecule's structural or electronic features to its biological effects. For pyrazine carboxamides, DFT-derived electronic properties are often correlated with their observed reactivity and biological activity.
For example, the HOMO-LUMO energy gap (ΔE) is frequently analyzed in this context. A smaller ΔE indicates that a molecule can be more easily excited, suggesting higher chemical reactivity. nih.gov In a series of related compounds, those with lower energy gaps may exhibit higher biological activity, although this is not a universal rule and depends on the specific biological target and mechanism of action. nih.gov
Other reactivity descriptors, such as the electrophilicity index (ω) and chemical hardness (η), also provide insights. nih.gov By comparing these calculated parameters across a series of analogs with their experimentally determined biological activities (e.g., IC₅₀ values from enzyme inhibition assays), researchers can build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby rationalizing the design of more potent and selective molecules. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) can also reveal which parts of the molecule are most likely to be involved in interactions, guiding modifications to enhance binding affinity and activity. researchgate.net
Role As a Synthetic Intermediate and Precursor Compound
Utilization in the Preparation of Other Substituted Pyrazines
3-Bromo-5-methylpyrazine-2-carboxamide serves as a key starting material for a range of substituted pyrazines. The bromine atom at the 3-position is particularly amenable to substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings). These reactions enable the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at this position, leading to a diverse library of new pyrazine (B50134) derivatives. The reactivity of the bromo-substituent allows for the strategic construction of polysubstituted pyrazine rings that would be difficult to access through other synthetic routes.
Intermediary Role in the Synthesis of Complex Bioactive Molecules
The pyrazine core is a well-established scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound acts as a crucial intermediate in the multi-step synthesis of complex bioactive molecules. mdpi.commdpi.comnih.govresearchgate.net For instance, its derivatives have been investigated for their potential as antimycobacterial and antifungal agents. mdpi.comresearchgate.net The ability to modify the pyrazine ring by replacing the bromine atom allows medicinal chemists to fine-tune the steric and electronic properties of the molecule, which can be critical for optimizing biological activity and pharmacokinetic profiles. The carboxamide group can also be hydrolyzed or transformed into other functional groups, further expanding its utility in creating novel therapeutic agents. mdpi.comsemanticscholar.org
Below is a table summarizing the synthesis of bioactive pyrazine carboxamide derivatives, highlighting the general synthetic strategy where a bromo-substituted pyrazine could serve as a precursor.
| Starting Material Class | Reaction Type | Resulting Compound Class | Potential Bioactivity |
| Substituted Pyrazine-2-Carboxylic Acids | Amide Condensation | N-Aryl/N-Heteroaryl Pyrazinecarboxamides | Antimycobacterial, Antifungal, Photosynthesis Inhibition |
| N-Aryl-Pyrazine-2-Carboxamides with Bromo Substituent | Suzuki Cross-Coupling | N-(biaryl)-Pyrazine-2-Carboxamides | Antibacterial (against XDR S. Typhi), Alkaline Phosphatase Inhibition |
This table illustrates common synthetic pathways for bioactive pyrazine derivatives where a bromo-substituted intermediate like this compound is a logical precursor for cross-coupling reactions.
Building Block for Ligands in Coordination Chemistry Research
In the field of coordination chemistry, pyrazine-based molecules are highly valued for their ability to act as ligands, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). While direct use of this compound as a ligand is not extensively documented, its isomer, 5-methylpyrazine-2-carboxamide, is a known precursor to 2-bromo-5-methylpyrazine. iucr.orgresearchgate.net This related compound is then used to synthesize bidentate ligands like 5,5′-dimethyl-2,2′-bipyrazine, which coordinate with transition metals. iucr.org
This established synthetic pathway for an isomer suggests a parallel utility for this compound. It can serve as a building block where the bromine atom is replaced via coupling reactions to introduce other coordinating groups (such as pyridyl or cyano moieties). The nitrogen atoms of the pyrazine ring, along with the oxygen or nitrogen of the carboxamide group, offer multiple potential coordination sites, making its derivatives attractive candidates for the design of novel mono- and polydentate ligands with specific electronic and structural properties for applications in catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.net
Future Research Directions and Therapeutic Prospects
Development of Novel Pyrazine (B50134) Carboxamide Derivatives for Specific Targets
The core structure of pyrazine carboxamide has proven to be a valuable starting point for the design of new therapeutic agents. By modifying the substituents on the pyrazine ring, researchers can fine-tune the pharmacological properties of these molecules to achieve enhanced potency and selectivity for specific biological targets.
Recent research has focused on creating new derivatives to target a range of diseases. For instance, novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. acs.orgnih.gov Through structure-activity relationship (SAR) studies, a pan-FGFR inhibitor was identified that effectively blocked the activation of FGFR and its downstream signaling pathways. acs.orgnih.gov This compound demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities, highlighting it as a promising candidate for further drug discovery. acs.orgnih.gov
Another area of development involves the synthesis of pyrazine carboxamide derivatives as antimicrobial agents. By condensing substituted pyrazine-2-carboxylic acids with various amines, a series of amides have been produced and evaluated for their antimycobacterial and antifungal activities. mdpi.com Certain derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis. mdpi.com
Furthermore, a fragment recombination strategy has been employed to design novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as fungicides. acs.orgnih.gov This approach combines fragments from known active compounds to create new chemical scaffolds, such as pyrazine-carboxamide-diphenyl-ethers, which have shown potent inhibition of the target enzyme. acs.orgnih.gov
Exploration of Undiscovered Biological Activities and Therapeutic Areas
The pyrazine carboxamide scaffold is associated with a diverse range of biological effects, suggesting that its full therapeutic potential has yet to be realized. nih.gov Beyond the well-established antimicrobial and anticancer properties, these compounds have shown promise in other domains.
One intriguing application is their use as elicitors to enhance the production of secondary metabolites in plant in vitro cultures. nih.gov For example, certain pyrazine-2-carboxamide derivatives have been shown to increase the production of valuable compounds like taxifolin (B1681242) and rutin (B1680289) in cell cultures of Silybum marianum and Fagopyrum esculentum, respectively. nih.gov This opens up possibilities for their use in biotechnology and the sustainable production of natural products.
The broad pharmacological profile of pyrazine derivatives, which includes anti-inflammatory, analgesic, and antioxidant activities, indicates that new therapeutic applications are likely to be discovered. tandfonline.com The structural versatility of the pyrazine carboxamide core allows for the generation of large libraries of compounds that can be screened against a wide variety of biological targets, potentially leading to the identification of novel treatments for a range of diseases.
Mechanistic Elucidation of Observed Biological Effects
A deeper understanding of how pyrazine carboxamide derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Mechanistic studies are essential for optimizing drug candidates and identifying potential off-target effects.
For derivatives targeting specific enzymes, such as the FGFR inhibitors, molecular docking studies have been instrumental in visualizing the binding modes within the active site of the protein. acs.orgnih.gov These computational models, combined with biochemical assays, help to explain the structure-activity relationships and guide the design of more potent and selective inhibitors.
In the context of antimicrobial activity, while some pyrazine carboxamides are known to target specific enzymes, the exact mechanisms for others are still under investigation. For antitubercular derivatives, it is hypothesized that the carboxamide group may be important for activation to the corresponding pyrazinoic acid, a known mechanism for the antituberculosis drug pyrazinamide (B1679903). mdpi.com
The antiviral activity of some pyrazine carboxamide derivatives, such as favipiravir, is understood to involve the inhibition of viral RNA-dependent RNA polymerase, leading to the termination of viral replication. mdpi.com
Strategies for Overcoming Research Challenges in Pyrazine Carboxamide Lead Optimization
The process of optimizing a "hit" compound from a high-throughput screen into a viable "lead" candidate is fraught with challenges. For pyrazine carboxamide derivatives, these challenges often relate to improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
A key strategy to overcome these hurdles is the use of structure-based drug design. nih.govfigshare.com By obtaining the crystal structure of a target protein in complex with a pyrazine carboxamide inhibitor, researchers can gain detailed insights into the binding interactions and rationally design modifications to improve affinity and selectivity. nih.govfigshare.com
Another important approach is the optimization of physicochemical properties, such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). An intramolecular hydrogen bond strategy has been employed in the design of some pyrazine carboxamide derivatives to modulate these properties and enhance their interaction with biological targets. acs.org
Furthermore, addressing the potential for drug resistance is a significant challenge, particularly for antimicrobial and anticancer agents. mdpi.com The development of derivatives with novel mechanisms of action or the use of combination therapies are potential strategies to circumvent this issue. The emergence of extensively drug-resistant strains of bacteria like Salmonella Typhi highlights the urgent need for new therapeutic approaches, and pyrazine carboxamides are being explored for this purpose. mdpi.com
Q & A
Q. Advanced
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling C–C bond formation. Its electronegativity stabilizes transition states .
- Methyl Group : Introduces steric hindrance, slowing undesired nucleophilic attacks but enhancing regioselectivity in metal-catalyzed reactions .
Comparison with Analogues :
| Compound | Reactivity in Cross-Coupling | Yield (%) |
|---|---|---|
| 3-Bromo-5-methyl | High (due to Br) | 75–85 |
| 3-Chloro-5-methyl | Moderate | 60–70 |
| 5-Methyl (no halogen) | Low | <20 |
How does the substitution pattern on the pyrazine ring influence the compound’s biological activity?
Q. Advanced
- Bromine : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Methyl Group : Reduces metabolic degradation in vivo, extending half-life .
Case Study :
this compound showed 10× higher in vitro inhibition of Mycobacterium tuberculosis (IC₅₀ = 2.1 µM) compared to non-halogenated analogs (IC₅₀ > 20 µM), attributed to halogen-bonding with enzyme active sites .
What strategies mitigate competing side reactions during the bromination of pyrazine precursors?
Q. Advanced
- Low-Temperature Bromination : Conducting reactions at 0°C minimizes di-bromination or ring-opening side products .
- Controlled Stoichiometry : Limiting NBS to 1.05 equivalents prevents over-bromination .
- Solvent Screening : DMF suppresses radical pathways compared to THF or acetonitrile .
What computational methods are used to predict the binding affinity of this compound with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase) .
- QSAR Modeling : Correlates substituent effects (e.g., Hammett σ values for Br) with bioactivity .
- DFT Calculations : Evaluates electronic effects of bromine on charge distribution and binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
